Antibiotic F1 is derived from Streptomyces cirratus, specifically from a mutant strain designated B-1425. This strain was cultivated to enhance the production of cirramycins, leading to the isolation of both F1 and its isomeric counterpart, F2. The production process also involved bio-transformation techniques utilizing a blocked mutant strain known as A-0033 to modify cirramycin A1 into F1 and F2 .
Antibiotic F1 belongs to the class of macrolide antibiotics, characterized by their large lactone ring structures. Macrolides are primarily known for their effectiveness against Gram-positive bacteria and some Gram-negative organisms. Antibiotic F1 specifically demonstrates activity against various strains of Gram-positive bacteria, although it is noted to be less effective than its precursor, cirramycin A1 .
The synthesis of Antibiotic F1 involves both fermentation and chemical modification processes. Initially, the antibiotic is produced via fermentation using Streptomyces cirratus. The mutant strain enhances yield and facilitates the extraction of the antibiotic from the culture filtrate.
The structural elucidation of Antibiotic F1 was achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques allowed researchers to identify the specific molecular components and confirm the presence of L-rhodinose in its structure. The process also involved acid degradation studies to understand the compound's stability and reactivity .
The molecular structure of Antibiotic F1 features a 16-membered lactone ring typical of macrolides. Its composition includes a neutral sugar component (L-rhodinose), which is crucial for its biological activity.
The molecular formula for Antibiotic F1 has been determined through spectral analysis, confirming its identity as chemically identical to antibiotic A6888C. Detailed spectral data provide insights into its functional groups and structural characteristics .
Antibiotic F1 participates in several chemical reactions that can alter its efficacy and stability. Notably, it can undergo hydrolysis under acidic conditions, leading to degradation products that may have different antibacterial properties.
The interaction of Antibiotic F1 with various reagents has been studied to assess its stability and reactivity. For instance, reactions involving hydroxylamine have been explored to understand how modifications can enhance or diminish its antibacterial activity .
Antibiotic F1 exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, obstructing peptide bond formation and ultimately preventing bacterial growth.
Research indicates that Antibiotic F1's mechanism involves interference with the ribosomal RNA structure, which is critical for translation processes in bacterial cells. This action is similar to other macrolide antibiotics, which target the 50S subunit of the ribosome .
Antibiotic F1 appears as a white to off-white powder with solubility in organic solvents but limited solubility in water. Its melting point and other thermal properties are yet to be extensively characterized but are essential for formulation development.
The chemical properties include stability under various pH conditions, susceptibility to hydrolysis, and potential interactions with other compounds. The dissociation constant (pKa) values are critical for understanding its behavior in biological systems .
Antibiotic F1 has significant potential in clinical applications due to its antibacterial properties against resistant strains of Gram-positive bacteria. It may be utilized in treating infections where conventional antibiotics fail due to resistance mechanisms. Furthermore, ongoing research into its structural modifications aims to enhance its efficacy and broaden its spectrum of activity against various bacterial pathogens .
CAS No.: 22502-03-0
CAS No.:
CAS No.: 71302-27-7
CAS No.: 134029-48-4
CAS No.:
CAS No.: